sodium 2-hydroxyethane-1-sulfinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

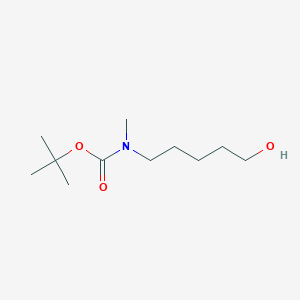

Sodium 2-hydroxyethane-1-sulfinate, also known as sodium isethionate, is the sodium salt of 2-hydroxyethane sulfonic acid (isethionic acid). It is used as a hydrophilic head group in washing-active surfactants, known as isethionates, due to its strong polarity and resistance to multivalent ions .

Synthesis Analysis

This compound is formed by the reaction of ethylene oxide with sodium hydrogen sulfite in aqueous solution . Sodium sulfinates have become popular due to their versatile reactivity. They are odorless, moisture-insensitive, easy-to-handle, and bench-stable .Chemical Reactions Analysis

Sodium sulfinates, including this compound, have been used as sulfonylating, sulfenylating, or sulfinylating reagents, depending on reaction conditions . They act as versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions .Physical And Chemical Properties Analysis

This compound is a colorless, free-flowing, non-hygroscopic solid, which dissolves readily in water and has good biodegradability . Due to the method of synthesis, samples often contain traces of sodium sulfite or sodium hydrogen sulfite .Future Directions

properties

| { "Design of the Synthesis Pathway": "The synthesis of sodium 2-hydroxyethane-1-sulfinate can be achieved through the reaction of ethylene oxide with sodium bisulfite.", "Starting Materials": [ "Ethylene oxide", "Sodium bisulfite", "Sodium hydroxide", "Water" ], "Reaction": [ "Prepare a solution of sodium bisulfite in water.", "Add ethylene oxide dropwise to the solution while stirring.", "Heat the mixture to 60-70°C and maintain the temperature for 2-3 hours.", "Add sodium hydroxide to the mixture to adjust the pH to 7-8.", "Filter the mixture to remove any solid impurities.", "Concentrate the filtrate under reduced pressure to obtain the crude product.", "Dissolve the crude product in water and adjust the pH to 7-8 using sodium hydroxide.", "Filter the solution to remove any remaining solid impurities.", "Concentrate the filtrate under reduced pressure to obtain the final product, sodium 2-hydroxyethane-1-sulfinate." ] } | |

CAS RN |

43166-41-2 |

Molecular Formula |

C2H5NaO3S |

Molecular Weight |

132.1 |

Purity |

95 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.